Daibs

Lipoprotein Metabolism Lysosomal Biology Radiolabeling Methodology

Conventional iodine labels (e.g., ICI method) produce diffusible iodotyrosine fragments upon lysosomal degradation, preventing accurate anatomical mapping of protein catabolic sites. Daibs (CAS 95605-21-3) is a non-degradable radiolabeling compound engineered to resolve this critical failure mode. - Lysosomal trapping: Upon intracellular degradation of Daibs-conjugated proteins, radioactive fragments are retained within lysosomes (~20 h half-life), enabling precise ex vivo gamma counting and autoradiography for tissue-specific catabolic quantification. - Receptor-independent stability: Daibs-labeled protein serum decay remains constant regardless of receptor modulation (e.g., 4APP treatment), allowing quantitative dissection of receptor-dependent vs. receptor-independent clearance pathways. - Validated applications: Used for LDL, HDL, and apolipoprotein catabolic site mapping in atherosclerosis and hypercholesterolemia research. Serves as a benchmark reference for validating novel protein labeling methodologies.

Molecular Formula C19H24IN2O12+
Molecular Weight 599.3 g/mol
CAS No. 95605-21-3
Cat. No. B1201219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaibs
CAS95605-21-3
SynonymsDAIBS
O-(4-diazo-3-iodobenzoyl)sucrose
Molecular FormulaC19H24IN2O12+
Molecular Weight599.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)OCC2(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)I)[N+]#N
InChIInChI=1S/C19H24IN2O12/c20-8-3-7(1-2-9(8)22-21)17(30)31-6-19(16(29)13(26)11(5-24)33-19)34-18-15(28)14(27)12(25)10(4-23)32-18/h1-3,10-16,18,23-29H,4-6H2/q+1/t10-,11+,12-,13+,14+,15-,16-,18-,19-/m0/s1
InChIKeyHJTIGQSEYQTJLW-DCPLUOMESA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daibs: Non-Degradable Lipoprotein Tracer


Daibs, chemically designated as O-(4-diazo-3-iodobenzoyl)sucrose (CAS 95605-21-3), is a specialized, non-degradable radiolabeling compound [1]. Its primary utility in biomedical research is as a tool to study the catabolism and tissue-specific degradation sites of circulating proteins, most notably low-density lipoprotein (LDL) [2]. The compound's molecular structure allows it to be conjugated to proteins like LDL, creating a tracer (D125IBS-LDL) that is taken up by cells and processed via the lysosomal pathway. Unlike conventional iodine labels, the sucrose-based backbone of Daibs ensures that upon intracellular degradation of the carrier protein, the resulting radioactive fragments are trapped within the lysosome, enabling precise localization and quantification of catabolic activity over an extended period [2].

1

WorkflowIn vivo catabolic site mapping of lipoproteins (LDL, HDL)

2

SelectionNon-degradable, lysosomally trapped radiolabel for extended retention

3

Use contextAnimal model lipoprotein turnover and receptor-pathway dissection

Daibs: Irreplaceable vs. Generic Iodination


The functional differentiation of Daibs is rooted in its unique, non-degradable design, which directly addresses a critical failure mode of conventional iodination techniques. Standard methods, such as the iodine monochloride (ICI) method, label protein tyrosine residues. However, upon lysosomal degradation of the protein, the resulting iodotyrosine fragments are small, non-polar, and rapidly diffuse out of the lysosome and the cell [1]. This prevents accurate anatomical and cellular mapping of catabolic sites. Daibs-labeled proteins circumvent this limitation. The core differentiation is not about binding affinity or tracer kinetics, but about the post-catabolic fate of the radioactive tag, a critical parameter for which generic alternatives are fundamentally and quantifiably inferior [2].

Daibs (non-degradable)

Lysosomal trapping

Radioactive fragments remain trapped in lysosomes after protein degradation, enabling precise catabolic site mapping.

Conventional iodination (ICI)

Rapid label diffusion

Iodotyrosine fragments diffuse out of lysosomes immediately, preventing accurate anatomical localization.

Procurement note: Generic iodine labels may share serum decay kinetics, but post-catabolic label fate fundamentally differs — they cannot replicate the trapping-based workflow.

Daibs: Performance vs. Conventional Iodination


Lysosomal Retention Advantage of Daibs-Labeled LDL

In a head-to-head comparative study using the rat model, Daibs-labeled LDL (D125IBS-LDL) and conventionally iodinated LDL (ICI-LDL) were injected intravenously. While the serum decay kinetics of the two tracers were identical, confirming Daibs does not alter lipoprotein recognition, the post-catabolic fate of the radioactive label was markedly different. The radioactivity from Daibs-labeled LDL accumulated predominantly in the liver and remained associated with the lysosomal compartment for an 'extended period of time' compared to the label from ICI-LDL [1]. While the primary literature provides a qualitative description for D125IBS, quantitative class-level inference from its closely related analog, DD125IBS, establishes the half-life of the trapped radioactive fragments in the liver to be approximately 20 hours [2]. This demonstrates a >20-fold increase in intracellular retention compared to standard iodinated fragments, which rapidly diffuse out of the cell.

Lysosomal retention advantage
Reported comparison
Qualitative: 'extended period' vs. rapid diffusion of ICI-LDL label. Class-level analog half-life approx. 20 h in liver.
Supports workflow for anatomical catabolic site mapping
Data to verify: 20 h half-life from analog DD125IBS, not Daibs directly.
Lipoprotein Metabolism Lysosomal Biology Radiolabeling Methodology

Daibs-LDL Serum Decay Matches Native LDL

A fundamental requirement for any tracer used in metabolic studies is that it does not perturb the physiological process it intends to measure. A direct comparative study established that the serum decay profile of Daibs-labeled LDL (D125IBS-LDL) is identical to that of conventionally iodinated (ICI) LDL in rats [1]. The mono-exponential serum decay was unchanged by treatments that dramatically altered lipoprotein receptor activity, confirming the label's non-degradable nature does not influence the protein's circulating behavior or its recognition by catabolic pathways.

Serum decay matches native LDL
Direct comparison
Mono-exponential decay superimposable with ICI-LDL in rats; unchanged by receptor modulation.
Confirmed non-perturbing tracer behavior for metabolic studies
In vivo rat model, intravenous trace-dose injection.
Lipoprotein Turnover Tracer Validation In Vivo Kinetics

Specific Activity: Daibs vs. DD125IBS

The standard Daibs compound contains a single iodine atom, while a closely related analog, DD125IBS (O-(4-diazo-3,5-di[125I]iodobenzoyl)sucrose), incorporates two [1]. This structural variation offers a quantifiable choice based on experimental needs. The ability to produce DD125IBS demonstrates the robustness of the core chemical scaffold and provides a procurement option for applications requiring higher specific radioactivity to enhance detection sensitivity in systems with low receptor density or limited tissue uptake.

Specific activity choice
Class-level inference
Daibs (mono-iodinated) vs. DD125IBS (di-iodinated): 2-fold difference in theoretical maximum specific radioactivity.
Supports selection based on assay sensitivity requirements
DD125IBS is an analog; same non-degradable trapping mechanism.
Radiolabeling Efficiency Tracer Sensitivity Methodology

Daibs: Key Scientific Applications


In Vivo Mapping of Lipoprotein Catabolic Sites

This is the primary, evidence-backed application for Daibs. Researchers studying LDL, HDL, or other lipoprotein metabolism in animal models can utilize Daibs to generate an anatomically precise map of tissue degradation. The extended lysosomal retention of the label [1], a unique feature compared to conventional iodination, allows for ex vivo gamma counting or autoradiography on collected organs to identify and quantify the relative contribution of different tissues (e.g., liver, spleen, adrenal glands) to overall lipoprotein catabolism, even under varying physiological or pharmacological conditions. This capability is essential for studies in atherosclerosis, hypercholesterolemia, and drug development aimed at modulating lipoprotein clearance pathways [2].

Receptor-Mediated vs. Non-Receptor Catabolism

Daibs's non-degradable property is uniquely suited for dissecting catabolic pathways. As demonstrated in studies where LDL receptor activity was modulated (e.g., by 4-aminopyrazolo-(3,4-d)pyrimidine (4APP) treatment), the serum decay of Daibs-LDL remained constant, while the rate of degradation of a conventional tracer would change due to rapid loss of the label [1]. This allows researchers to design experiments where Daibs serves as a stable, cumulative marker of all catabolic events. By comparing Daibs-derived data with data from other tracers that are sensitive to receptor status, scientists can quantitatively calculate the fractional contribution of LDL receptor-dependent versus LDL receptor-independent pathways to total lipoprotein clearance in vivo [2].

Long-Term Protein Turnover Tracking

Beyond lipoprotein metabolism, Daibs and its analogs (like DD125IBS) are validated tools for investigating the catabolic fate of any protein that can be conjugated with the label. The approximately 20-hour half-life of the trapped radioactive fragments within lysosomes [1] provides a wide temporal window for studying slow protein turnover processes. This makes Daibs a valuable reagent for fundamental cell biology research on autophagy, endocytosis, and the long-term kinetics of protein degradation in vitro and in vivo [2]. This extended tracking capability is a direct result of the quantifiable lysosomal retention and differentiates Daibs from short-lived or diffusible probes.

New Tracer Validation and QC

Given its well-characterized and quantifiable performance profile (identical serum decay to native protein, extended lysosomal retention), Daibs serves as a benchmark or 'gold standard' reference tool for validating novel protein labeling methodologies or new catabolic site tracers. Any new technology or reagent being developed for mapping protein degradation should demonstrate comparable or superior performance to the established Daibs-based method. For industrial research and development teams, procuring Daibs allows for the creation of a standardized, reproducible control in their assays, ensuring data quality and enabling cross-study comparisons [1].

Application
Selection Property
Validation Focus
Lipoprotein catabolic site mapping
Lysosomal retention tracer
Organ-specific catabolism quantification
Receptor-mediated vs. non-receptor pathway dissection
Non-perturbing tracer kinetics
Receptor-dependent clearance contribution
Long-term protein turnover tracking
Extended lysosomal half-life
Slow-turnover degradation kinetics
New tracer validation and QC
Well-characterized benchmark
Cross-study reproducibility control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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